4-{[Benzyl(propyl)amino]methyl}aniline
Description
Contextualization of N-Benzyl Aniline (B41778) Derivatives in Contemporary Organic Chemistry
N-benzyl aniline derivatives represent a significant class of compounds in modern organic chemistry, valued for their diverse applications and synthetic versatility. beilstein-journals.org These molecules are characterized by an aniline core where the nitrogen atom is substituted with a benzyl (B1604629) group. This structural motif is a cornerstone in the synthesis of various complex molecules and materials. beilstein-journals.orgdergipark.org.tr
The significance of these derivatives stems from several key factors:
Synthetic Building Blocks : They serve as crucial intermediates in a variety of chemical transformations. The presence of the aniline nitrogen and the benzyl group allows for further functionalization, making them valuable precursors for more complex molecular targets. beilstein-journals.orgiucr.org Classical synthetic routes often involve the benzylation of a corresponding aniline or the reductive amination of an aldehyde with an aniline. dergipark.org.tr
Pharmacological and Industrial Relevance : N-benzyl anilines are found in the core structure of molecules with a wide range of biological activities and industrial uses. They have been investigated for applications ranging from pharmaceuticals, such as analgesics, to antioxidants used in the petrochemical industry. beilstein-journals.org
Fine-Tuning of Properties : The ability to modify both the aniline and the benzyl aromatic rings allows for the precise tuning of the molecule's electronic and steric properties. researchgate.net This adaptability is crucial for designing ligands for catalysis or for developing materials with specific characteristics. iucr.orgresearchgate.net
The synthesis of N-benzyl aniline derivatives can be achieved through various methods, including the reaction of anilines with benzyl halides or by forming a Schiff base from an aniline and an aldehyde, followed by reduction. dergipark.org.tr More recent methods focus on catalyst-free and environmentally benign syntheses, highlighting the ongoing innovation in this area. beilstein-journals.org
Significance of Aminomethyl Anilines as Versatile Synthetic Intermediates and Molecular Scaffolds
The aminomethyl aniline moiety, a key feature of 4-{[Benzyl(propyl)amino]methyl}aniline, is a bifunctional scaffold that is highly prized in synthetic chemistry. This structural unit consists of an aniline ring bearing an aminomethyl group (-CH₂NRR'). The presence of two distinct amine functionalities—the primary or secondary aniline nitrogen and the nitrogen of the aminomethyl group—provides multiple reaction sites for building molecular complexity. nih.govchemicalbook.com
The versatility of aminomethyl anilines, such as 4-aminobenzylamine (B48907), arises from the differential reactivity of their amino groups. chemicalbook.commdpi.com This allows for selective chemical modifications, making them ideal as:
Versatile Synthetic Intermediates : These compounds can be used to introduce an aniline or a benzylamine-like fragment into a larger molecule. For instance, 4-aminobenzylamine has been used in the electrochemical modification of carbon nanotubes and in the synthesis of fluorescent sensors and specialized polyacrylamides. The diazonium salt generated from the aniline group can be used for coupling reactions, while the benzylamine-type nitrogen can participate in nucleophilic substitutions or amide bond formations. chemicalbook.com
Molecular Scaffolds : A molecular scaffold is a core structure upon which other chemical groups can be systematically attached to create a family of related compounds. mdpi.com Aminomethyl anilines serve this purpose effectively. Their defined geometry and multiple points for derivatization allow for the construction of libraries of compounds for applications in drug discovery, materials science, and catalysis. mdpi.comnih.gov For example, their ability to link different molecular fragments makes them suitable for creating complex ligands for metal catalysts or for building dendritic structures. mdpi.com
The utility of these scaffolds is enhanced by the commercial availability of parent compounds like 4-aminobenzylamine, which provides a ready starting point for multi-step synthetic sequences. chemicalbook.comnih.gov
Table 2: Properties of the Parent Scaffold 4-Aminobenzylamine
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | nih.gov |
| Molecular Weight | 122.17 g/mol | nih.gov |
| Boiling Point | 101 °C / 0.05 mmHg | |
| Melting Point | 37 °C | |
| Density | 1.078 g/mL at 25 °C | |
| Data is based on literature values for 4-aminobenzylamine. |
Research Trajectory and Scope Pertaining to this compound
Specific, in-depth research focusing exclusively on this compound is limited in the current body of scientific literature. The compound is listed in chemical databases and is available from some commercial suppliers, which indicates its synthesis is established, likely through standard alkylation or reductive amination procedures common for this class of compounds. uni.lubldpharm.com
However, a dedicated research trajectory exploring its unique properties or applications has not been prominently published. The scope of potential research for this compound can be inferred from the known activities and applications of its structural components:
Medicinal Chemistry : Given that N-benzyl aniline and aminomethyl aniline scaffolds are present in various biologically active molecules, this compound could be investigated as a candidate or intermediate for new therapeutic agents. beilstein-journals.orgacs.org Modifications of the terminal aniline, the benzyl ring, or the propyl group could be explored to optimize interactions with biological targets like kinases or other enzymes. acs.org
Materials Science : The structure lends itself to incorporation into polymeric materials. The secondary aniline nitrogen could be a site for polymerization or for grafting onto existing polymer backbones, potentially conferring unique electronic or thermal properties to the resulting material.
Catalysis : The tertiary amine and the aniline nitrogen could potentially act as a bidentate ligand for coordinating with metal centers. Research could explore its use in forming novel metal complexes for asymmetric catalysis, similar to how other modular amine-based scaffolds have been successfully employed. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[benzyl(propyl)amino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2/c1-2-12-19(13-15-6-4-3-5-7-15)14-16-8-10-17(18)11-9-16/h3-11H,2,12-14,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVPIBUYOKRJFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyl Propyl Amino Methyl Aniline
Retrosynthetic Disconnection Analysis and Identification of Key Precursors
A retrosynthetic analysis of 4-{[benzyl(propyl)amino]methyl}aniline reveals several strategic disconnections, pointing to readily available starting materials. The most logical disconnections are at the C-N bonds of the tertiary amine.
Disconnection of the benzyl (B1604629) group: This leads to N-propyl-4-aminobenzylamine and a benzyl halide or equivalent electrophile.
Disconnection of the propyl group: This suggests 4-{[benzylamino]methyl}aniline and a propyl halide or aldehyde for reductive amination.
Disconnection of the aminobenzyl group: This points towards N-benzyl-N-propylamine and a 4-aminobenzyl halide or a related electrophile.
Based on this analysis, the key precursors for the synthesis of this compound can be identified as:
4-Aminobenzylamine (B48907) nih.gov
Propionaldehyde (B47417) (or propanal)
N-Benzylaniline
Propylamine
The selection of a specific synthetic route will depend on factors such as the availability and cost of these precursors, as well as the desired efficiency and scalability of the process.
Established Methodologies for C-N Bond Formation in N-Substituted Aminomethyl Anilines
The construction of the N-substituted aminomethyl aniline core of the target molecule relies on well-established C-N bond-forming reactions. These methods offer versatility and are widely employed in both academic and industrial settings.
Reductive Amination Protocols for Aryl and Alkyl Amines
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines. rsc.org The reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine. masterorganicchemistry.comyoutube.com This approach is particularly advantageous as it often proceeds in a single pot, minimizing purification steps and maximizing efficiency. youtube.com
For the synthesis of this compound, a sequential reductive amination strategy can be envisioned. For instance, 4-aminobenzylamine could first be reacted with benzaldehyde to form the corresponding imine, which is then reduced to yield 4-{[benzylamino]methyl}aniline. Subsequent reductive amination with propionaldehyde would furnish the final product. A variety of reducing agents can be employed, with sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity and mild reaction conditions. masterorganicchemistry.comnih.govorganic-chemistry.org Catalytic hydrogenation can also be utilized for the reduction step. rsc.org
A key advantage of reductive amination is its ability to control the degree of alkylation, often avoiding the over-alkylation issues that can plague direct alkylation methods. masterorganicchemistry.com
Multi-Component Reactions (e.g., Mannich-type Reactions) for Aminomethylarene Synthesis
The Mannich reaction is a classic multi-component reaction that forms a C-C bond by the aminoalkylation of an acidic proton located alpha to a carbonyl group. libretexts.orgwikipedia.org A variation of this reaction, often termed the aminomethylation of arenes, can be employed for the synthesis of aminomethylarenes. This reaction typically involves the condensation of an aromatic compound, an amine, and formaldehyde (B43269) (or another aldehyde). organic-chemistry.orgnih.gov
In the context of synthesizing this compound, a Mannich-type reaction could potentially be employed, although it is less direct than reductive amination. One could imagine a scenario where a suitably protected aniline derivative undergoes a Mannich reaction with formaldehyde and N-benzyl-N-propylamine. However, controlling the regioselectivity on the aniline ring and potential side reactions can be challenging. The mechanism involves the formation of an electrophilic iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic aromatic ring. libretexts.orgwikipedia.org
Direct and Indirect Amine Alkylation Approaches
The direct alkylation of amines with alkyl halides is a fundamental method for C-N bond formation. fishersci.co.ukmasterorganicchemistry.com In principle, 4-aminobenzylamine could be sequentially alkylated with propyl and benzyl halides to yield the target molecule. However, a significant drawback of this approach is the lack of selectivity, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The product amine is often more nucleophilic than the starting amine, leading to over-alkylation. masterorganicchemistry.com
To circumvent this issue, indirect alkylation methods have been developed. One such strategy involves the use of protecting groups on the amine to control its reactivity. Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, where an alcohol is used as the alkylating agent in the presence of a transition metal catalyst. acs.org The catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with the hydrogen atoms being returned in the reduction step. This method offers a greener alternative to the use of alkyl halides.
Novel and Sustainable Synthetic Approaches
Recent research has focused on developing more sustainable and efficient methods for amine synthesis, with a particular emphasis on catalytic hydrogenation.
Catalytic Hydrogenation Routes Utilizing Heterogeneous and Homogeneous Systems
Catalytic hydrogenation is a cornerstone of green chemistry, offering high atom economy and producing only water as a byproduct in many cases. rsc.org This methodology can be applied to the synthesis of amines through various pathways, including the reduction of nitriles, amides, and imines. rsc.orgacsgcipr.orggoogle.com Both heterogeneous and homogeneous catalysts have been developed for these transformations.
For the synthesis of this compound, a route involving the catalytic hydrogenation of a suitable precursor is highly attractive. For example, one could synthesize the corresponding amide, N-benzyl-N-(4-nitrobenzyl)propanamide, and then reduce both the nitro group and the amide functionality in a single hydrogenation step. Alternatively, a nitrile precursor could be utilized.
Heterogeneous catalysts , such as Raney nickel, palladium on carbon (Pd/C), and platinum oxide, are widely used due to their ease of separation and recyclability. acsgcipr.org However, they often require harsh reaction conditions, including high temperatures and pressures. acsgcipr.org
Homogeneous catalysts , typically based on ruthenium, rhodium, or iridium complexes, can operate under much milder conditions and often exhibit higher selectivity. acsgcipr.orgacs.org Recent advancements have led to the development of highly active pincer-type ruthenium complexes that can catalyze the hydrogenation of amides to amines at room temperature and low hydrogen pressures. acs.org
The choice between heterogeneous and homogeneous catalysis depends on the specific substrate and the desired reaction conditions. While heterogeneous systems are often preferred for large-scale industrial processes, the milder conditions and higher selectivity of homogeneous catalysts make them valuable tools for fine chemical synthesis.
Data Tables
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Disadvantages |
| Reductive Amination | One-pot reaction of an amine and a carbonyl compound with a reducing agent. masterorganicchemistry.comyoutube.com | Good control over alkylation, high yields, mild conditions. masterorganicchemistry.com | May require stoichiometric amounts of reducing agents. |
| Mannich-type Reaction | Three-component reaction of an amine, an aldehyde, and a C-H acidic compound. libretexts.orgwikipedia.org | Forms C-C and C-N bonds simultaneously, atom economical. organic-chemistry.org | Can have issues with regioselectivity and side reactions. |
| Direct Amine Alkylation | Reaction of an amine with an alkyl halide. fishersci.co.ukmasterorganicchemistry.com | Conceptually simple. | Poor selectivity, often leads to over-alkylation. masterorganicchemistry.com |
| Catalytic Hydrogenation | Reduction of nitriles, amides, or imines using H2 and a catalyst. rsc.orgacsgcipr.org | High atom economy, green process. rsc.org | Can require high pressures and temperatures, catalyst cost. acsgcipr.org |
Green Solvents and Solvent-Free Reaction Systems in Amination Reactions
The principles of green chemistry encourage the use of environmentally benign solvents or the elimination of solvents altogether to minimize waste and environmental impact. rsc.org In the context of amination reactions, significant progress has been made in developing greener synthetic protocols.
Solvent-Free Systems: Solvent-free, or neat, reaction conditions offer substantial environmental benefits by reducing solvent waste, simplifying purification processes, and often increasing reaction rates. Reductive amination, a key method for amine synthesis, can be effectively performed under solvent-free conditions. For instance, a simple and convenient procedure uses sodium borohydride activated by boric acid, p-toluenesulfonic acid monohydrate, or benzoic acid for the reductive amination of aldehydes and ketones. researchgate.net Another approach employs trimethyl borate (B1201080) to promote the solvent-free reductive amination of carbonyls with various amines using ammonia (B1221849) borane (B79455) as the reducing agent, achieving very good yields. organic-chemistry.org
Similarly, N-alkylation reactions have been successfully conducted without solvents. A study on the N-alkylation of anilines with alcohols found that solvent-free conditions, in the presence of a specific N-heterocyclic carbene (NHC) copper(I) complex and a suitable base, provided the highest product yield (93%). researchgate.net Base-promoted amination of aromatic halides has also been developed under solvent-free conditions, offering a valuable protocol for industrial applications due to its operational simplicity and the ready availability of starting materials. acs.org
Green Solvents: When a solvent is necessary, the focus shifts to greener alternatives to traditional volatile organic compounds (VOCs).
Water: Performing organic reactions in water is highly desirable. Reductive amination can be carried out within the hydrophobic cores of nanomicelles in water, providing a green medium for the synthesis of amines. organic-chemistry.org
Methanol (B129727): As a biodegradable and relatively low-toxicity alcohol, methanol is considered a green solvent. It has been used as the polar solvent in a highly selective rhodium-catalyzed reductive amination process within a thermomorphic multiphase system, which allows for efficient catalyst recycling. acs.org Stannous chloride has also been shown to catalyze the chemoselective reductive amination of various carbonyl compounds in methanol, using the inexpensive and environmentally benign reducing agent polymethylhydrosiloxane. organic-chemistry.org
1,2-Dichloroethane (DCE): While a chlorinated solvent, DCE is noted as a preferred solvent for reductive aminations using sodium triacetoxyborohydride, tolerating a wide range of functional groups. organic-chemistry.org
Hexane (B92381): In a visible-light-induced N-alkylation of anilines, hexane was identified as the optimal solvent, leading to high yields of the desired product. nih.gov
The following table summarizes various green and solvent-free amination systems.
Table 1: Green and Solvent-Free Amination Methodologies
| Reaction Type | System | Key Reagents/Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Reductive Amination | Solvent-Free | Sodium borohydride, Boric acid/p-TsOH | Reduced waste, simple procedure | researchgate.net |
| Reductive Amination | Solvent-Free | Ammonia borane, Trimethyl borate | Good yields for aliphatic and aromatic amines | organic-chemistry.org |
| Reductive Amination | Water (nanomicelles) | Not specified | Environmentally benign aqueous medium | organic-chemistry.org |
| Reductive Amination | Methanol | Rh-catalyst | Green solvent, catalyst recycling | acs.org |
| N-Alkylation | Solvent-Free | GO-NHC-Cu complex, KOtBu | High yield (93%), avoids organic solvents | researchgate.net |
| N-Alkylation | Hexane | Visible light, NH4Br | Mild conditions, high yield (98%) | nih.gov |
Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis
Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, higher reproducibility, and greater potential for automation and scale-up. frontiersin.org These benefits are particularly relevant for the synthesis of amines, where reactions can be exothermic or require precise control.
Flow systems enable reactions to be conducted under conditions that are often inaccessible in batch reactors, such as high temperatures and pressures, with minimized risk. researchgate.net For the synthesis of amines, continuous flow reactors have been successfully applied to several key transformations.
Reductive Amination: A highly selective rhodium-catalyzed reductive amination was demonstrated in a continuous-flow miniplant. acs.org Using methanol as a green solvent in a thermomorphic multiphase system, the process ran for over 90 hours, consistently producing the desired tertiary amine in over 90% yield with extremely low catalyst leaching. acs.org
N-Alkylation: A continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been developed to synthesize N-methylated derivatives of aniline. This system achieved conversions up to 99% with high selectivity for the monoalkylated product by optimizing temperature, pressure, and flow conditions, significantly reducing solvent use and by-product formation compared to batch methods. researchgate.net
Aminal Synthesis: The preparation of aminals, which are related to the intermediates in reductive amination, has been successfully adapted to a continuous flow process using a packed bed reactor with a copper-on-silica catalyst. This setup was used in an undergraduate laboratory experiment, demonstrating the accessibility and efficiency of flow chemistry. acs.org
Multi-step Synthesis: Flow chemistry is exceptionally well-suited for multi-step sequences, where the output of one reactor is fed directly into the next. rsc.org For example, a two-step continuous-flow system was developed for preparing cyclooligomeric depsipeptides, involving a deprotection step followed by a coupling reaction in sequential reactor coils. rsc.org Such a strategy could be envisioned for a multi-step synthesis of this compound, for instance, by first forming a precursor via a flow reaction and then performing the final alkylation or reductive amination in a subsequent flow reactor. researchgate.net
The transition from batch to continuous flow is a key aspect of process intensification, aiming to create smaller, more efficient, and safer chemical plants. frontiersin.org Microreactors, in particular, offer very high surface-area-to-volume ratios, leading to superior heat and mass transfer and allowing for highly controlled and intensified reaction conditions. rsc.orgresearchgate.net
Chemo-, Regio-, and Stereoselective Synthesis Considerations
Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that the desired product is formed with minimal by-products. mdpi.comnih.gov For a molecule like this compound, several selectivity aspects are pertinent.
Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of reductive amination, modern reagents show high chemoselectivity. For example, the use of sodium triacetoxyborohydride tolerates a wide array of reducible functional groups such as esters, nitro groups, and carbon-carbon multiple bonds. organic-chemistry.org Similarly, the InCl₃/Et₃SiH/MeOH system is highly chemoselective and can be applied to various amines while leaving functionalities like esters, hydroxyls, and olefins intact. organic-chemistry.org This is crucial if the precursors to this compound contain other sensitive groups.
Regioselectivity: Regioselectivity concerns the position of a chemical transformation. In the synthesis of substituted anilines, a common challenge is controlling N-alkylation versus C-alkylation (alkylation on the aromatic ring). The choice of catalyst and reaction conditions is critical. For instance, in the N-alkylation of aniline with alcohols using zeolite catalysts, temperatures between 250°C and 350°C are crucial for selective N-alkylation, whereas higher temperatures tend to favor C-alkylation. google.com The pore size and shape of the zeolite catalyst also play a major role in directing the reaction toward the desired N-substituted product. google.com A high aniline-to-alkanol ratio also helps suppress the formation of di- and tri-alkylated products. google.com
Stereoselectivity: While this compound itself is not chiral, stereoselectivity becomes important if chiral starting materials are used or if a chiral center is created during the synthesis of an analogue. The development of stereoselective methods for amine synthesis is an active area of research. mdpi.comrsc.orgrsc.org For example, a method for preparing chiral derivatives of (R)- and (S)-3-(piperidin-3-yl)-1H-indole was developed that simplified the separation of diastereomers, allowing for the isolation of pure enantiomers, which is critical for drug development. mdpi.com For reactions involving the creation of new stereocenters, such as the addition of a nucleophile to a prochiral imine, asymmetric catalysis is often employed to control the stereochemical outcome.
The following table highlights key considerations for achieving selectivity in reactions relevant to the synthesis of the target compound.
Table 2: Selectivity Considerations in Amine Synthesis
| Selectivity Type | Challenge | Controlling Factors / Method | Example | Reference |
|---|---|---|---|---|
| Chemoselectivity | Reaction at the desired functional group in a multifunctional molecule. | Choice of reducing agent (e.g., NaBH(OAc)₃). | Reductive amination in the presence of esters or nitro groups. | organic-chemistry.org |
| Regioselectivity | N-alkylation vs. C-alkylation of anilines. | Reaction temperature, catalyst type (e.g., zeolites), reactant ratio. | Selective N-alkylation of aniline at 250-350°C using S-115 zeolite. | google.com |
| Stereoselectivity | Control of stereochemistry when forming chiral centers. | Use of chiral catalysts or auxiliaries; separation of diastereomers. | Enantioselective synthesis of chiral indole (B1671886) derivatives. | mdpi.com |
Optimization of Reaction Parameters and Process Intensification Studies
Optimizing reaction parameters is essential for maximizing yield, minimizing reaction time, and reducing costs. This is a critical step in developing any synthetic process for industrial application. Process intensification (PI) takes this a step further by aiming for dramatic improvements in manufacturing, leading to smaller, safer, cleaner, and more energy-efficient processes. researchgate.netacs.org
Optimization of Reaction Parameters: The synthesis of N-substituted anilines often involves a careful balance of multiple parameters.
Catalyst and Base: In the N-alkylation of aniline with benzyl alcohol, a study compared various N-heterocyclic carbene (NHC) catalysts and bases. An iridium-based catalyst (2b) with potassium tert-butoxide (KOtBu) as the base was found to give the highest yield (80%). nih.gov Another study on a copper-catalyzed N-alkylation found that KOtBu was also the superior base, and 20 mg of the catalyst was the optimum loading for the reaction. researchgate.net
Temperature and Time: Reaction temperature and duration are critical. For the N-alkylation of aniline, temperatures around 110-120°C for 3 to 24 hours are typical, depending on the specific catalyst and substrates. nih.govresearchgate.net
Reactant Ratio: The molar ratio of the reactants can significantly influence the outcome. For instance, in the visible-light-induced N-alkylation of aniline, a slight excess of the alkylating agent (1.05 equivalents) increased the isolated yield to 98%. nih.gov
The following table presents an example of parameter optimization for the N-alkylation of aniline.
Table 3: Optimization of N-Alkylation of Aniline with Benzyl Alcohol
| Parameter | Variation | Result | Reference |
|---|---|---|---|
| Catalyst | Different NHC-Ir and NHC-Ru complexes | NHC-Ir complex (2b) provided the highest yield (80%) | nih.gov |
| Base | KOtBu, KOH, Cs₂CO₃, K₂CO₃ | KOtBu was the most effective base (93% yield) | researchgate.net |
| Solvent | Various organic solvents vs. solvent-free | Solvent-free conditions gave the best yield (93%) | researchgate.net |
| Temperature | Varied from room temp to 120°C | Optimal temperature found to be 110°C | researchgate.net |
Process Intensification: Process intensification involves fundamentally new approaches to process and equipment design. acs.org For amine synthesis, this can include:
Multifunctional Reactors: Combining reaction and separation in a single unit. For example, sorption-enhanced reaction processes involve carrying out a reaction in the presence of a sorbent that removes a product (like ammonia or water) in situ, shifting the equilibrium to favor higher conversion. chemrxiv.org
Structured Reactors: Using structured catalysts and reactors, such as monoliths, foams, or heat-exchanger reactors (HEX-reactors), allows for rational design with superior heat management, which is critical for highly exothermic reactions like aminations. researchgate.netacs.org
Enabling Technologies: The use of alternative energy sources like microwaves or ultrasound can dramatically accelerate reaction rates. The combination of ultrasound-assisted synthesis with continuous flow reactors is a powerful example of process intensification. frontiersin.org
These advanced strategies are moving chemical manufacturing away from large, conventional batch reactors toward more compact, efficient, and sustainable continuous processes. frontiersin.org
Chemical Reactivity and Transformation Chemistry of 4 Benzyl Propyl Amino Methyl Aniline
Reactivity of the Primary Aromatic Amine Moiety
The primary aromatic amine (-NH₂) attached to the benzene (B151609) ring is analogous to aniline (B41778) and exhibits characteristic reactivity, primarily acting as a nucleophile. Its reactivity is influenced by the electron-donating nature of the alkylamino-methyl substituent at the para-position.
Electrophilic and Nucleophilic Acylations and Sulfonylations
The primary amino group of 4-{[Benzyl(propyl)amino]methyl}aniline is a potent nucleophile and readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of a stable amide derivative. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. Given the presence of two amine functionalities, the primary amine is significantly more reactive in this context than the sterically hindered tertiary amine.
Similarly, sulfonylation occurs when the compound is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide. These reactions are fundamental in modifying the properties of the aniline moiety or for protecting the primary amine during subsequent synthetic steps.
| Reagent | Reaction Type | Expected Product |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acylation | N-(4-{[Benzyl(propyl)amino]methyl}phenyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | Acylation | N-(4-{[Benzyl(propyl)amino]methyl}phenyl)benzamide |
| Acetic Anhydride ((CH₃CO)₂O) | Acylation | N-(4-{[Benzyl(propyl)amino]methyl}phenyl)acetamide |
| p-Toluenesulfonyl Chloride (TsCl) | Sulfonylation | N-(4-{[Benzyl(propyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide |
Diazotization Reactions and Subsequent Transformations
A hallmark reaction of primary aromatic amines is diazotization, which converts the amino group into a highly versatile diazonium salt intermediate (-N₂⁺). This reaction is typically performed by treating an acidic solution of the amine with sodium nitrite (B80452) (NaNO₂) at low temperatures (0–5 °C) to generate nitrous acid in situ. numberanalytics.commnstate.edu The resulting aryl diazonium salt of this compound is an important synthetic intermediate that can undergo a variety of substitution reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. nih.govwikipedia.org
These transformations allow for the introduction of a wide range of substituents onto the aromatic ring in place of the original amino group, substitution patterns that are often difficult to achieve through direct electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org For example, treatment with copper(I) chloride, bromide, or cyanide can introduce -Cl, -Br, or -CN groups, respectively. wikipedia.orgorganic-chemistry.org Other transformations include the introduction of hydroxyl (-OH) or iodo (-I) groups. wikipedia.orgorganic-chemistry.org
| Reagent(s) | Reaction Name | Product |
|---|---|---|
| 1. NaNO₂, HCl (aq), 0-5°C 2. CuCl | Sandmeyer Reaction | 1-Chloro-4-{[benzyl(propyl)amino]methyl}benzene |
| 1. NaNO₂, HBr (aq), 0-5°C 2. CuBr | Sandmeyer Reaction | 1-Bromo-4-{[benzyl(propyl)amino]methyl}benzene |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. CuCN | Sandmeyer Reaction | 4-{[Benzyl(propyl)amino]methyl}benzonitrile |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. KI | Iodination | 1-Iodo-4-{[benzyl(propyl)amino]methyl}benzene |
| 1. NaNO₂, H₂SO₄ (aq), 0-5°C 2. H₂O, heat | Hydroxylation | 4-{[Benzyl(propyl)amino]methyl}phenol |
Condensation Reactions with Carbonyl Compounds (e.g., formation of imines, quinazolines)
The primary amine can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. For instance, reacting this compound with an aromatic aldehyde like benzaldehyde (B42025) would produce the corresponding N-benzylideneaniline derivative. nih.gov
Furthermore, the structural motif of this compound, being a derivative of 4-aminobenzylamine (B48907), suggests its potential use in the synthesis of heterocyclic systems like quinazolines. chemicalbook.comnih.gov Published synthetic routes show that quinazolines can be formed from the reaction of 2-aminobenzylamines with aldehydes or other one-carbon sources. organic-chemistry.org While the subject compound is a 4-amino isomer, analogous condensation cyclization strategies could be envisioned with appropriate ortho-functionalized starting materials to construct quinazoline (B50416) or related heterocyclic scaffolds. acs.orgorganic-chemistry.org
Reactivity of the Tertiary Aliphatic Amine Moiety
The N-benzyl-N-propylamino group is a tertiary amine and displays reactivity distinct from the primary aromatic amine. Its reactions are centered on the nucleophilicity and basicity of the nitrogen lone pair.
N-Alkylation and Quaternization Reactions
Tertiary amines act as nucleophiles and react with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.org This classic N-alkylation is known as the Menshutkin reaction. The tertiary nitrogen in this compound can attack the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), leading to the formation of a positively charged quaternary ammonium salt with the halide as the counter-ion. jcu.czresearchgate.net This reaction is generally exhaustive, as the resulting quaternary salt cannot be further alkylated. wikipedia.org Such salts often have applications as phase-transfer catalysts or antimicrobial agents. jcu.czresearchgate.net
| Alkylating Agent | Expected Quaternary Ammonium Salt Cation |
|---|---|
| Methyl Iodide (CH₃I) | (4-Aminobenzyl)(benzyl)(methyl)(propyl)ammonium |
| Ethyl Bromide (CH₃CH₂Br) | (4-Aminobenzyl)(benzyl)(ethyl)(propyl)ammonium |
| Benzyl (B1604629) Bromide (C₆H₅CH₂Br) | (4-Aminobenzyl)(dibenzyl)(propyl)ammonium |
Coordination Chemistry with Metal Centers: Ligand Properties and Complex Formation
The nitrogen atoms of both the primary and tertiary amine groups possess lone pairs of electrons, allowing the molecule to function as a ligand in coordination chemistry. nih.gov It can donate these electron pairs to vacant orbitals of transition metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) to form stable metal complexes. uobaghdad.edu.iqnih.gov
Depending on the reaction conditions and the nature of the metal ion, this compound could act as a monodentate ligand, coordinating through either the primary or the more sterically accessible primary amine nitrogen. It could also potentially act as a bidentate chelating ligand if the geometry is favorable, although chelation involving the para-substituted amines would require bridging between two metal centers or the formation of a large, likely unstable, macrocyclic ring. The coordination behavior is more likely to involve the primary amine due to less steric hindrance. The study of related p-toluidine (B81030) and aminobenzylamine derivatives shows that the amino groups are effective coordination sites for a variety of metal ions. uobaghdad.edu.iqresearchgate.net
| Metal Ion | Potential Coordination Mode | Notes |
|---|---|---|
| Cu(II) | Monodentate or Bidentate (bridging) | Copper complexes with amine ligands are common and often exhibit square planar or octahedral geometries. nih.gov |
| Ni(II) | Monodentate or Bidentate (bridging) | Typically forms octahedral or square planar complexes. nih.gov |
| Co(II) | Monodentate or Bidentate (bridging) | Can form tetrahedral or octahedral complexes. researchgate.net |
| Zn(II) | Monodentate or Bidentate (bridging) | Usually forms tetrahedral complexes; d¹⁰ configuration is colorless. uobaghdad.edu.iq |
Functionalization of the Aromatic Ring System
The structure of this compound features two distinct aromatic rings and several reactive sites, making its functionalization chemistry particularly rich. The primary focus here is on the aniline ring, which is highly activated by the presence of the primary amino group.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The aniline moiety contains two substituents on its aromatic ring: a primary amino (-NH₂) group at position 4 and a benzyl(propyl)aminomethyl [-CH₂N(propyl)(benzyl)] group at position 1. In electrophilic aromatic substitution (EAS) reactions, the directing effect of these substituents determines the position of the incoming electrophile.
The primary amino group is a powerful activating group and a strong ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance. byjus.comchemistrysteps.com This donation creates a high electron density at the ortho and para positions relative to the amino group. Since the para position is already occupied by the alkylamino-methyl substituent, electrophilic attack is overwhelmingly directed to the two equivalent ortho positions (C3 and C5).
The benzyl(propyl)aminomethyl group at position 1 is an alkyl-type substituent, which is also activating and ortho-, para-directing, primarily through an inductive effect. youtube.com However, the resonance effect of the primary amino group is significantly stronger and therefore dominates the regiochemical outcome of the reaction. chemistrysteps.com Consequently, electrophiles will preferentially attack the positions ortho to the -NH₂ group. In strongly acidic conditions, such as those used for nitration, the primary amine can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. byjus.com This can lead to the formation of meta-substituted products alongside the expected ortho/para isomers.
The expected regioselectivity for common electrophilic aromatic substitution reactions on the aniline ring is summarized in the table below.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Expected Major Product(s) | Notes |
|---|---|---|---|
| Halogenation | Br₂ in H₂O or non-polar solvent | 3,5-Dibromo-4-{[benzyl(propyl)amino]methyl}aniline | The strong activation by the -NH₂ group often leads to polysubstitution. byjus.com |
| Nitration | HNO₃, H₂SO₄ | Mixture of 3-nitro- and 2-nitro- isomers; potential for oxidation | Reaction can be complex, yielding significant amounts of the meta-isomer due to the formation of the anilinium ion. byjus.com Oxidation of the ring is a common side reaction. |
| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-{[benzyl(propyl)amino]methyl}benzenesulfonic acid | The reaction initially forms the anilinium hydrogen sulfate, which then rearranges upon heating. byjus.com |
| Friedel-Crafts Alkylation/Acylation | R-X, AlCl₃ / RCOCl, AlCl₃ | Generally not feasible | The Lewis acid catalyst (e.g., AlCl₃) complexes with the basic amino groups, deactivating the ring and preventing the reaction. beilstein-journals.org |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization)
Transition metal-catalyzed cross-coupling reactions offer powerful methods for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, often with high selectivity that complements classical electrophilic substitution. beilstein-journals.org The molecule this compound possesses several C-H and C-N bonds that could potentially serve as handles for such transformations.
C-H Functionalization of the Aniline Ring: Direct C-H functionalization can be achieved at the C3 and C5 positions (ortho to the amine) using directing group strategies. The primary amine itself can act as a directing group in some palladium-, rhodium-, or ruthenium-catalyzed reactions to introduce aryl, alkyl, or other functional groups. rsc.org
C-H Functionalization of the Benzyl Ring: The C-H bonds on the unsubstituted benzyl ring are also potential sites for functionalization. Palladium-catalyzed methodologies have been developed for the meta-C-H functionalization of benzylamines, which could be applied to this substrate. nih.gov
Benzylic C-H Functionalization: The methylene (B1212753) bridge (-CH₂-) connecting the tertiary amine to the aniline ring is a benzylic position. These C(sp³)-H bonds are susceptible to functionalization through various transition metal-catalyzed processes, including oxidation or the insertion of carbenes or nitrenes. wisc.edubeilstein-journals.org
Coupling at the Amino Group: The primary amine is a nucleophile and can participate in classic C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diaryl- or alkylaryl-amines. beilstein-journals.org
The potential for various cross-coupling reactions is outlined in the table below.
Table 2: Potential Transition Metal-Catalyzed Functionalization of this compound
| Reaction Type | Target Site | Catalyst System (Example) | Potential Product |
|---|---|---|---|
| C-H Arylation | Aniline Ring (C3/C5) | Pd(OAc)₂ with a suitable ligand | 3-Aryl-4-{[benzyl(propyl)amino]methyl}aniline |
| C-H Arylation | Benzyl Ring | Pd(II) with a transient mediator | 4-{[Benzyl(propyl)amino]methyl}-(meta-aryl)aniline |
| Benzylic C-H Oxidation | Methylene Bridge | Cobalt-Schiff base complexes nih.gov | 4-{[Benzyl(propyl)amino]carbonyl}aniline |
| Buchwald-Hartwig Amination | Primary Amine (-NH₂) | Pd catalyst with phosphine (B1218219) ligand | 4-{[Benzyl(propyl)amino]methyl}-N-arylaniline |
| C-N Bond Cleavage | Tertiary Amine (C-N) | Nickel or Palladium catalysts scispace.com | Functionalization via cleavage of the propyl or benzyl C-N bond |
Investigation of Chemical Stability and Degradation Pathways (e.g., thermal, photolytic, oxidative)
The stability of this compound is dictated by the inherent properties of its functional groups, particularly the aniline and benzylamine (B48309) moieties. These groups are susceptible to degradation under thermal, photolytic, and oxidative conditions.
Thermal Stability: Aromatic amines can undergo decomposition at elevated temperatures. For this compound, potential thermal degradation pathways could include N-dealkylation or N-debenzylation, leading to the formation of 4-[(propylamino)methyl]aniline or 4-[(benzylamino)methyl]aniline, respectively. At higher temperatures, cleavage of the C-N bonds or degradation of the aromatic rings could occur.
Photolytic Stability: Aromatic compounds, including anilines, can absorb UV radiation, leading to photocatalytic degradation. nih.gov This process often involves the generation of radical species and can be accelerated by the presence of photocatalysts (like TiO₂) or sensitizers in the environment. nih.gov Degradation can proceed through hydroxylation of the aromatic rings, followed by ring-opening to form smaller aliphatic acids. nih.gov
Oxidative Stability: The aniline functionality is highly susceptible to oxidation. Atmospheric oxygen can cause slow oxidation, often leading to the formation of colored polymeric materials, which is why anilines often darken upon storage. ncert.nic.in Chemical oxidants or reactive oxygen species (ROS) can lead to a variety of products. researchgate.netnih.gov The initial step is often the formation of a radical cation, which can then dimerize or react further. Ozonation, for example, is known to degrade aniline through intermediates such as p-benzoquinonimine and p-benzoquinone before the ring is cleaved. researchgate.net The benzylic carbon and the tertiary amine nitrogen are also potential sites for oxidative attack.
Table 3: Summary of Potential Degradation Pathways for this compound
| Degradation Type | Conditions | Key Reactive Site(s) | Potential Degradation Products |
|---|---|---|---|
| Thermal | High Temperature | Tertiary Amine (C-N bonds) | 4-[(Propylamino)methyl]aniline, 4-[(Benzylamino)methyl]aniline, Toluene, Propylamine |
| Photolytic | UV light, especially with photocatalysts | Aromatic Rings, Amino Group | Hydroxylated derivatives, Ring-opened products (e.g., maleic acid, oxalic acid) researchgate.net |
| Oxidative | O₂, O₃, H₂O₂, other oxidants | Primary Amine, Aromatic Rings, Benzylic C-H | p-Benzoquinone derivatives, N-oxides, Dimerized/Polymerized products, Benzaldehyde, Benzoic Acid |
Derivatization Chemistry and Scaffold Modification of 4 Benzyl Propyl Amino Methyl Aniline
Structural Modifications at the N-Propyl and N-Benzyl Groups
The tertiary amine center of 4-{[Benzyl(propyl)amino]methyl}aniline is a key site for structural modification. The N-propyl and N-benzyl groups can be altered or cleaved to introduce new functionalities or to unmask reactive sites.
One of the most significant transformations is N-debenzylation . The benzyl (B1604629) group is a common protecting group for amines and can be removed under various conditions, most notably through catalytic hydrogenation. For instance, palladium on carbon (Pd/C) is widely used for this purpose. The debenzylation of related N-benzylanilines has been shown to be effectively facilitated by the combined use of niobic acid-on-carbon (Nb₂O₅/C) with Pd/C, which enhances the reaction rate and allows for easier product isolation. This process would convert this compound into the corresponding secondary amine, 4-[(Propylamino)methyl]aniline, which could then undergo further derivatization at the newly formed N-H bond.
Conversely, the N-propyl group could be targeted for modification, although this is generally more challenging than debenzylation. Oxidative methods or more specialized reagents would be required. Furthermore, the entire [benzyl(propyl)amino]methyl group can be viewed as a substituent that can be introduced onto an aniline (B41778) core through reactions like the Mannich reaction, involving the condensation of an aniline, formaldehyde (B43269), and a secondary amine (in this case, N-benzyl-N-propylamine).
Derivatization of the Aniline Moiety for Diverse Scaffolds
The primary amino group of the aniline moiety is a rich site for a wide array of chemical derivatizations, enabling the synthesis of a diverse range of molecular scaffolds.
Acylation is a fundamental reaction of anilines. The reaction of this compound with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amide. This transformation is not only a common method for protecting the amino group but also for introducing a variety of functional side chains. For example, reaction with benzoyl chloride would yield N-(4-{[benzyl(propyl)amino]methyl}phenyl)benzamide.
Sulfonylation is another important derivatization. Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium would produce the corresponding sulfonamide. These sulfonamide derivatives are often crystalline solids and are important in medicinal chemistry and materials science.
Alkylation and Arylation of the aniline nitrogen can also be envisaged, although the existing substitution may pose steric hindrance. More advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to introduce aryl or heteroaryl groups, leading to complex diarylamine or triarylamine structures which are of interest in materials science for their electronic properties.
Diazotization , a classic reaction of primary aromatic amines, would likely be complex with this substrate. The reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would form a diazonium salt. However, the stability and subsequent reactions of this diazonium salt could be influenced by the bulky N-substituted methyl group at the para position. In many cases, diazonium salts are versatile intermediates for introducing a wide range of substituents, including halogens, hydroxyl, cyano, and aryl groups, onto the aromatic ring.
The following table summarizes potential derivatization reactions of the aniline moiety based on the chemistry of analogous compounds.
| Reaction Type | Reagents and Conditions | Potential Product Structure | Significance of Derivatization |
| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-(4-{[benzyl(propyl)amino]methyl}phenyl)acetamide | Introduction of amide functionality, protection of the amino group. |
| Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride), Base | N-(4-{[benzyl(propyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide | Synthesis of sulfonamides with potential biological or material applications. |
| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base (Buchwald-Hartwig) | N-Aryl-4-{[benzyl(propyl)amino]methyl}aniline derivative | Creation of complex triarylamine structures for electronic materials. |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 4-{[Benzyl(propyl)amino]methyl}benzenediazonium chloride | Intermediate for introducing a wide variety of functional groups. |
Synthesis of Polymeric and Oligomeric Structures Incorporating the Amine Motif
The bifunctional nature of this compound, with its polymerizable aniline group, makes it a candidate monomer for the synthesis of functional polymers and oligomers. The polymerization of aniline and its derivatives is a well-established field, leading to conducting polymers like polyaniline (PANI).
Oxidative Polymerization of the aniline moiety can be achieved using chemical oxidants like ammonium (B1175870) persulfate in an acidic medium. google.comnsf.gov This process would lead to the formation of a polyaniline-type chain where the 4-{[benzyl(propyl)amino]methyl} group is a pendant substituent. The presence of this bulky group would likely influence the solubility and processing characteristics of the resulting polymer, potentially making it more soluble in common organic solvents compared to unsubstituted PANI. google.com
Electrochemical Polymerization is another method to create thin films of the polymer on an electrode surface. By applying an electrical potential to a solution containing the monomer, a polymer film can be grown, with its properties tailored by the polymerization conditions.
Copolymerization of this compound with other aniline derivatives or different monomers can be used to fine-tune the properties of the resulting polymer. For instance, copolymerization with unsubstituted aniline could be used to balance conductivity and solubility.
The synthesis of discrete oligomers can also be achieved, for example, through controlled oxidative coupling reactions. researchgate.netbiosynth.com These oligomers are valuable as model compounds for understanding the properties of the polymer and for applications where well-defined chain lengths are required.
The table below outlines potential polymerization strategies.
| Polymerization Method | Typical Reagents/Conditions | Potential Polymer Structure | Key Features |
| Chemical Oxidative Polymerization | Ammonium persulfate, HCl (aq.) | Polyaniline with pendant 4-{[benzyl(propyl)amino]methyl} groups | Potentially enhanced solubility in organic solvents. google.com |
| Electrochemical Polymerization | Electrolyte solution, applied potential | Polymer film on electrode surface | Formation of thin, adherent films for sensor or electronic applications. |
| Copolymerization | Mixture of monomers, oxidant/electrochemical conditions | Copolymer with tailored properties | Control over electronic, optical, and mechanical properties. |
Conjugation and Linker Chemistry for Hybrid Material Systems
The functional groups on this compound make it a suitable candidate for conjugation to other molecules or materials, creating hybrid systems with combined or enhanced properties. The aniline moiety can serve as a point of attachment for linkers or can be directly coupled to other systems.
The primary amino group can be converted into a more reactive functional group for conjugation. For example, reaction with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester on one end and another reactive group (e.g., a maleimide (B117702) or an alkyne) on the other would allow for subsequent coupling to proteins or other biomolecules.
The aniline itself can be used in coupling reactions. For instance, it can be diazotized and then coupled to electron-rich aromatic compounds in an azo coupling reaction to form azo dyes. These azo-functionalized molecules can have interesting optical properties.
Furthermore, the entire molecule can be incorporated into larger supramolecular structures or hybrid materials . For example, the amine functionality could be used to functionalize the surface of nanoparticles or to coordinate with metal ions in metal-organic frameworks (MOFs). The functionalization of materials like sepiolite (B1149698) with amine-containing organosilanes has been demonstrated to create hybrid materials for applications such as heavy metal ion detection. chemrxiv.org Similarly, the title compound could be used to modify surfaces to alter their chemical and physical properties.
The table below provides examples of potential conjugation strategies.
| Conjugation Strategy | Key Chemical Transformation | Resulting Structure/System | Potential Application Area |
| Linker Attachment | Reaction of the aniline with a heterobifunctional linker | Linker-modified this compound | Bioconjugation, attachment to surfaces. |
| Azo Coupling | Diazotization followed by coupling with an aromatic compound | Azo dye containing the amine scaffold | Dyes and pigments, molecular switches. |
| Surface Functionalization | Reaction with surface-activated materials (e.g., silica, nanoparticles) | Amine-functionalized hybrid material | Modified electrodes, sensors, catalysts. chemrxiv.org |
| Incorporation into MOFs | Use as a functionalized organic linker | Metal-organic framework with pendant amine groups | Gas storage, catalysis, sensing. |
Theoretical and Computational Chemistry of 4 Benzyl Propyl Amino Methyl Aniline
Electronic Structure Elucidation via Quantum Chemical Methods
Quantum chemical methods are indispensable tools for understanding the intrinsic properties of a molecule by solving the Schrödinger equation. researchgate.netwikipedia.org For a molecule like 4-{[Benzyl(propyl)amino]methyl}aniline, these methods, particularly Density Functional Theory (DFT), can predict its electronic structure, which governs its reactivity, spectroscopic behavior, and intermolecular interactions. nih.gov These calculations provide a foundational picture of how electrons are distributed within the molecule and the energies of its molecular orbitals.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution
The reactivity of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its propensity to be attacked by electrophiles. For aniline (B41778) and its derivatives, the HOMO is typically characterized by the lone pair on the nitrogen atom and the π-system of the benzene (B151609) ring. ucsb.edu The LUMO's energy relates to the electron affinity and indicates the molecule's susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Charge distribution analysis determines the partial atomic charges on each atom in the molecule, revealing its polarity. In this compound, the nitrogen atoms are expected to carry negative partial charges due to their higher electronegativity, making them potential sites for interaction with electrophiles.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher energy value indicates a greater tendency to donate electrons. | Indicates the molecule's nucleophilicity, likely centered on the aniline nitrogen and the aromatic rings. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy value indicates a greater tendency to accept electrons. | Indicates the molecule's electrophilicity and susceptibility to attack by nucleophiles. |
| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A primary indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
Electrostatic Potential Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential, which is crucial for predicting how a molecule will interact with other charged species.
MEP maps are powerful tools for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. nih.govchegg.com Conversely, regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. nih.gov For aniline, MEP maps show a region of negative potential around the amino group and the aromatic ring, confirming their nucleophilic character. researchgate.net In this compound, the MEP would likely show concentrated negative potential around the two nitrogen atoms, making them key reactive sites.
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color | Potential | Interpretation | Predicted Location on this compound |
| Red | Most Negative | Electron-rich; strong attraction for electrophiles. | Around the aniline and benzylamine (B48309) nitrogen atoms. |
| Blue | Most Positive | Electron-poor; strong attraction for nucleophiles. | Around the hydrogen atoms of the amine groups. |
| Green/Yellow | Intermediate/Neutral | Regions of relatively neutral potential. | Carbon atoms of the benzyl (B1604629) and propyl groups. |
Conformational Space Exploration and Energy Minimization
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. Conformational analysis is the process of exploring these different arrangements to identify the most stable structures, known as conformers. researchgate.netucsb.edu
This process involves systematically rotating the molecule's dihedral angles and calculating the potential energy of each resulting structure. The goal is to find the global energy minimum—the most stable conformation—as well as other low-energy local minima. nih.gov This is critical because a molecule's biological activity and physical properties are often determined by its preferred three-dimensional shape. For flexible molecules, allowing for the relaxation of bond lengths and angles during minimization can dramatically affect the calculated energies and lead to results that are in better agreement with experimental observations. nih.gov For this compound, key torsions would include the bonds connecting the methylene (B1212753) bridge to the aniline ring and the benzylamino group.
Reaction Mechanism Studies and Transition State Analysis Using Computational Methods
Computational chemistry provides profound insights into how chemical reactions occur by mapping out the entire reaction pathway. rsc.org This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.
For example, a computational study on the reaction of 4-methyl aniline with hydroxyl radicals used DFT methods to calculate the geometries and energies of all species involved. mdpi.comdoaj.org Such studies can determine the activation energy (the energy difference between the reactants and the transition state), which is crucial for calculating reaction rates. By comparing the energy barriers of different possible pathways, chemists can predict the most likely mechanism and the major products. Methods like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products. mdpi.com
Table 3: Key Terms in Computational Reaction Mechanism Studies
| Term | Definition |
| Reactant | The starting material(s) in a chemical reaction. |
| Product | The final compound(s) formed in a chemical reaction. |
| Intermediate | A relatively stable molecule formed and consumed during the reaction, existing at a local energy minimum. |
| Transition State (TS) | The highest energy structure along the reaction pathway between reactants and products. It is not a stable molecule. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction, corresponding to the energy of the transition state relative to the reactants. |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are excellent for analyzing single molecules (often modeled in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent or interacting with other molecules. nih.govnih.gov MD simulations model the movements of atoms and molecules over time based on classical mechanics. worldscientific.com
For this compound, MD simulations could reveal how solvent molecules (e.g., water) arrange themselves around its different functional groups and how this solvation affects its conformational preferences and reactivity. These simulations are also essential for understanding intermolecular interactions, such as how multiple molecules of the compound might aggregate or how the molecule could bind to a biological target. acs.org By simulating the system over nanoseconds or longer, MD provides a dynamic picture that complements the static information obtained from quantum mechanics. nih.gov
Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation
While one-dimensional ¹H and ¹³C NMR provide initial fingerprints, multi-dimensional NMR experiments are indispensable for the complete and unambiguous assignment of all proton and carbon signals in 4-{[Benzyl(propyl)amino]methyl}aniline. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to map the intricate network of covalent bonds.
COSY: This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For this molecule, it would confirm the connectivity within the propyl group (correlations between the CH₃, CH₂, and N-CH₂ protons) and establish the ortho and meta relationships of the protons on the aniline (B41778) and benzyl (B1604629) aromatic rings.
HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon atom that bears a proton, such as the aromatic C-H groups and the various methylene (B1212753) (CH₂) and methyl (CH₃) groups.
HMBC: This technique is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. It serves to piece the entire molecular puzzle together. For instance, HMBC would show correlations from the benzylic methylene protons to the quaternary carbon of the benzyl ring and to the carbons of the aniline ring, confirming the benzyl-to-methyl-to-aniline linkage. Similarly, correlations from the N-CH₂ protons of the propyl group to the benzylic carbon would solidify the N-propyl and N-benzyl substitutions.
A summary of expected key NMR correlations is provided in the table below.
| Technique | Correlating Protons | Correlated Nuclei (Protons or Carbons) | Structural Information Confirmed |
| COSY | Propyl CH₂ (at C2') | Propyl CH₃ (at C3') and Propyl N-CH₂ (at C1') | Connectivity of the n-propyl chain. |
| COSY | Aniline aromatic H (ortho to CH₂) | Aniline aromatic H (meta to CH₂) | Substitution pattern on the aniline ring. |
| HSQC | Benzylic CH₂ | Benzylic ¹³C | Direct C-H bond of the benzylic group. |
| HSQC | Aniline -NH₂ | No correlation (protons on heteroatoms are often not observed) | Identifies labile protons. |
| HMBC | Benzylic CH₂ Protons | Aniline C1, C2, C6; Benzyl Ring C1''; Propyl C1' | Connects the benzyl group to the central aminomethyl bridge and the propyl group. |
| HMBC | Aniline -NH₂ Protons | Aniline C4, C3, C5 | Confirms the position of the amino group on the aniline ring. |
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula with high confidence. For this compound (C₁₇H₂₂N₂), the calculated monoisotopic mass is 254.1783 g/mol . An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned chemical formula.
Furthermore, analysis of the fragmentation patterns in tandem MS (MS/MS) experiments elucidates the molecular structure. Key fragmentation pathways for this compound would include:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond alpha to the benzyl group's nitrogen, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.
Alpha-Cleavage: Cleavage of the C-N bonds adjacent to the nitrogen atom. Loss of a propyl radical (•C₃H₇) would result in an ion at m/z 211, while loss of a benzyl radical (•C₇H₇) would yield an ion at m/z 163.
McLafferty-type Rearrangements: While less common for this specific structure, rearrangements involving hydrogen transfer could also occur.
| Theoretical m/z | Ion Formula | Proposed Fragmentation Pathway |
| 254.1783 | [C₁₇H₂₂N₂]⁺• | Molecular Ion |
| 211.1230 | [C₁₄H₁₅N₂]⁺ | Loss of propyl radical (•C₃H₇) |
| 163.1230 | [C₁₀H₁₅N₂]⁺ | Loss of benzyl radical (•C₇H₇) |
| 106.0651 | [C₇H₈N]⁺ | Cleavage between the benzylic carbon and the aniline ring |
| 91.0542 | [C₇H₇]⁺ | Formation of tropylium ion from benzylic cleavage |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching of the primary amine (-NH₂) on the aniline ring would appear as a doublet around 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and propyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the two aromatic rings would be visible in the 1500-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic rings are typically strong in the Raman spectrum, providing a clear fingerprint in the 1580-1620 cm⁻¹ range. The C-H bending and stretching modes also give rise to characteristic signals.
Conformational studies can be performed by analyzing shifts in vibrational frequencies under different conditions (e.g., temperature changes), which can indicate changes in the molecule's preferred spatial arrangement.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric & symmetric) | 3450, 3350 | Weak | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3100-3000 | Strong | Benzyl & Aniline Rings |
| Aliphatic C-H Stretch | 2960-2850 | Strong | Propyl & Benzyl CH₂ |
| Aromatic C=C Stretch | 1600, 1580, 1500 | Strong | Benzyl & Aniline Rings |
| N-H Bend (Scissoring) | 1650-1580 | Weak | Primary Amine (-NH₂) |
| C-N Stretch | 1340-1250 | Medium | Aryl-amine & Alkyl-amine |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Packing Analysis (if crystalline)
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles.
Since the molecule is achiral, the concept of absolute stereochemistry does not apply. However, crystallography would reveal the molecule's conformation in the crystal lattice. Key insights would include the relative orientations of the benzyl and aniline rings and the conformation of the flexible propyl chain.
Furthermore, the analysis of the crystal packing would elucidate the intermolecular forces that govern the solid-state structure. This includes identifying hydrogen bonds formed by the primary amine's -NH₂ group, which could act as hydrogen bond donors to the nitrogen atom of a neighboring molecule or other acceptors. Van der Waals forces and potential π-π stacking interactions between the aromatic rings would also be characterized, providing a complete picture of the solid-state architecture.
Advanced Chromatographic Methods for Purity Assessment, Separation of Isomers, and Reaction Monitoring
Advanced chromatographic techniques are essential for determining the purity of this compound and for monitoring its synthesis.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for assessing the purity of this non-volatile compound. Using a C18 stationary phase with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, allows for the separation of the main compound from starting materials, by-products, and other impurities. A diode-array detector (DAD) or UV detector would be used for quantification, typically monitoring at wavelengths around 254 nm where the aromatic rings absorb.
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. GC-MS is particularly powerful as it separates impurities and provides their mass spectra for identification.
Reaction Monitoring: Both thin-layer chromatography (TLC) and HPLC are routinely used to monitor the progress of the reaction that synthesizes the target compound. By analyzing aliquots from the reaction mixture over time, chemists can determine the point of reaction completion and identify the formation of any significant by-products, allowing for optimization of the reaction conditions.
Emerging Applications in Chemical Science and Engineering Excluding Biological and Clinical
Role as Ligands and Organocatalysts in Diverse Organic Transformations
While there is no specific research on chiral variants of 4-{[Benzyl(propyl)amino]methyl}aniline, its structure is amenable to modifications that could introduce chirality. For instance, if the benzyl (B1604629) or propyl group were replaced with a chiral moiety, or if a stereocenter were introduced on the benzylic carbon, the resulting molecule could serve as a chiral ligand in asymmetric catalysis. Such chiral ligands are crucial for the enantioselective synthesis of pharmaceuticals and other fine chemicals. The two nitrogen atoms could act as a bidentate ligand, chelating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.
The tertiary amine functionality within this compound suggests its potential as a base or nucleophilic organocatalyst in metal-free reactions. Tertiary amines are known to catalyze a variety of transformations, including Michael additions, Baylis-Hillman reactions, and the formation of urethanes. The specific steric and electronic properties imparted by the benzyl and propyl groups could modulate the reactivity and selectivity of the catalytic process.
Integration into Functional Materials and Polymers
The dual amine functionalities of this compound make it an attractive building block for the synthesis of novel functional materials and polymers.
The primary amine group on the aniline (B41778) ring allows this compound to be incorporated into various polymer backbones. It can serve as a monomer in condensation polymerizations with diacids, diacyl chlorides, or diisocyanates to form polyamides, polyimides, or polyureas, respectively. The resulting polymers would possess pendant benzyl(propyl)aminomethyl groups, which could be used for post-polymerization modifications or to impart specific properties such as thermal stability, solubility, or metal-ion binding capabilities.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Type | Resulting Polymer | Key Linkage |
| Diacyl Chloride | Polyamide | Amide |
| Diisocyanate | Polyurea | Urea |
| Diepoxide | Epoxy Resin | β-hydroxyamine |
The nitrogen atoms in this compound, particularly the tertiary amine and the aniline nitrogen, can act as binding sites for metal ions. This suggests its potential use as a chemosensor. Upon binding to a metal ion, the electronic properties of the molecule would be perturbed, potentially leading to a change in its fluorescence or absorption spectrum. This change could be harnessed for the detection and quantification of specific metal ions. The aniline moiety can be a component of a larger chromophore or fluorophore system, where the binding event at the amino groups modulates the photophysical properties.
Supramolecular Chemistry and Self-Assembly Phenomena
The structure of this compound is conducive to forming non-covalent interactions, which are the basis of supramolecular chemistry and self-assembly. The primary amine can act as a hydrogen bond donor, while the tertiary amine can act as a hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions. These multiple interaction sites could enable the molecule to self-assemble into well-defined supramolecular architectures such as sheets, fibers, or capsules. The specific nature of the self-assembled structures would depend on factors like solvent, temperature, and the presence of other interacting molecules.
Future Research Directions and Uncharted Territories
Development of Highly Efficient and Selective Synthetic Routes with Reduced Environmental Impact
The future synthesis of 4-{[Benzyl(propyl)amino]methyl}aniline and its derivatives will likely move away from traditional multi-step processes, which often involve harsh reagents and generate significant waste. The focus will be on developing "green," atom-economical, and highly selective synthetic methodologies.
Key areas for research include:
Catalytic C–H Activation: Direct functionalization of C–H bonds represents a major goal in modern organic synthesis. Research could target the direct coupling of a benzylpropylamine moiety with an aniline (B41778) precursor through catalytic C-H activation, thus avoiding pre-functionalized starting materials. thieme-connect.com Photoredox catalysis, in particular, offers a mild pathway for the formation of aminoalkyl radicals that could lead to the desired product. thieme-connect.com
Electrochemical Synthesis: Electrocatalysis is an emerging green technology that uses electrical potential to drive chemical reactions, eliminating the need for stoichiometric chemical oxidants or reductants. acs.org Future routes could involve the electrochemical coupling of precursors, a method that aligns with the principles of sustainable chemistry by minimizing byproduct formation. acs.orgwikipedia.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. acs.org Applying this technology to the synthesis of this compound could lead to more efficient and scalable production processes, potentially using water as a solvent to further enhance the environmental profile of the synthesis. acs.org
Integrated Catalytic Approaches: Combining different catalytic systems in a one-pot process can create new transformation routes that bypass the limitations of single-step reactions. acs.org For instance, a system could be designed to first form the benzylpropylamine intermediate, which then couples with an aniline derivative in the same reaction vessel, streamlining the synthesis and reducing purification steps.
Table 1: Comparison of Potential Synthetic Routes
| Method | Potential Advantages | Key Research Challenge | Relevant Concepts |
|---|---|---|---|
| Photoredox C-H Activation | High selectivity, mild reaction conditions, use of light as a reagent. | Developing a catalyst system specific to the target molecule's bonds. | Radical chemistry, oxidative addition. thieme-connect.com |
| Electrochemical Synthesis | Avoids chemical oxidants/reductants, high control over reactivity. acs.org | Optimizing electrode materials and electrolyte composition for high yield. | Electrochemistry, green chemistry. acs.orgwikipedia.org |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. acs.org | Scale-up limitations and ensuring uniform heating. | Dielectric heating, reaction kinetics. acs.org |
| Integrated Catalysis | One-pot synthesis, reduced waste, improved process efficiency. acs.org | Ensuring catalyst compatibility and preventing cross-reactivity. | Bifunctional catalysts, tandem reactions. acs.orgacs.org |
Exploration of Novel Reactivity and Rearrangement Pathways
The functional groups within this compound—a primary arylamine, a tertiary amine, and benzylic protons—provide multiple sites for novel chemical transformations.
Tandem Cyclization Reactions: The molecule is a prime candidate for designing tandem reactions where multiple bonds are formed in a single operation. For example, a base-promoted reaction could initiate a cyclization cascade, potentially leading to complex polycyclic fused indole (B1671886) or isoquinoline (B145761) structures, which are valuable scaffolds in medicinal chemistry. acs.org
Directed C-H Functionalization: The existing amino group could be used as a directing group to achieve selective functionalization at other positions on the aniline ring or the benzyl (B1604629) group.
Rearrangement Reactions: Benzylic amines are known to undergo characteristic rearrangements (e.g., Stevens or Sommelet-Hauser rearrangements). Future studies could investigate if such rearrangements can be triggered under specific catalytic or thermal conditions to generate novel and structurally complex molecular architectures from the simple starting frame. This falls under the general class of rearrangement reactions in organic chemistry. nta.ac.in
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry offers powerful tools to predict the behavior of molecules, saving significant time and resources in the laboratory. stmjournals.com For this compound, computational models can accelerate discovery and design. mdpi.comresearchgate.net
Predicting Reaction Outcomes: Quantum mechanics/molecular mechanics (QM/MM) methods and machine learning algorithms can predict the most likely outcomes of a proposed reaction. stmjournals.comnih.gov This would allow researchers to screen potential catalysts and reaction conditions in silico before attempting them experimentally. nsf.gov
Modeling for Materials Science: Molecular dynamics (MD) simulations can predict how molecules of this compound would interact with each other or with other materials. stmjournals.com This could be used to design novel polymers or surface coatings, predicting properties like thermal stability, conductivity, or mechanical strength. For instance, its potential as a monomer for polyaniline-like materials could be modeled. mdpi.com
Ligand-Receptor Interactions: If the molecule is explored for biological applications, computational docking studies could predict its binding affinity to specific proteins or enzymes, guiding the design of new therapeutic agents. researchgate.net
Table 2: Application of Computational Models
| Computational Method | Predicted Property for this compound | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energy barriers, electronic structure, spectroscopic properties. | Guides the development of new synthetic reactions and helps interpret experimental data. mdpi.com |
| Molecular Dynamics (MD) | Polymer chain conformations, material stress-strain behavior, binding free energies. stmjournals.com | Accelerates the design of advanced materials and predicts drug-receptor interactions. stmjournals.com |
| Machine Learning (ML) | Structure-property relationships, reaction prediction, toxicity screening. nsf.gov | Enables high-throughput virtual screening of derivatives for desired applications. nih.govnsf.gov |
Innovative Applications in Sustainable Chemistry and Advanced Materials
The structure of this compound makes it a versatile building block for applications in sustainability and materials science.
Monomers for Functional Polymers: The primary amine group on the aniline ring is a key feature for polymerization. Similar to aniline itself, which is used to create conductive polyaniline, this functionalized monomer could be polymerized to create novel materials with tailored properties. mdpi.com The benzylpropylamino group could impart increased solubility, flexibility, or unique electronic characteristics to the resulting polymer.
Ligands for Catalysis: The nitrogen atoms in the molecule can act as ligands, coordinating with metal centers to form catalysts. These catalysts could be designed for specific applications in green chemistry, such as activating peroxymonosulfate (B1194676) for the degradation of organic pollutants in water, a process that benefits from metal-nitrogen coordination structures. mdpi.com
Functionalization of Nanomaterials: The molecule could be used to functionalize the surface of nanomaterials like graphene or carbon nanotubes. mdpi.com Such functionalization can improve the dispersion of these nanomaterials in polymer composites, leading to materials with enhanced mechanical strength or thermal conductivity. mdpi.com
Interdisciplinary Approaches Integrating Organic Synthesis with Emerging Technologies
The most significant breakthroughs will likely come from combining traditional organic chemistry with other fields.
Electro-organic and Photo-organic Synthesis: As mentioned, combining synthesis with electrochemistry or photochemistry can unlock new reaction pathways under mild, environmentally friendly conditions. thieme-connect.comacs.org
Catalysis in Flow Reactors: Immobilizing the molecule or a catalyst derived from it onto a solid support within a flow reactor could enable continuous, automated production processes. mdpi.com This approach improves efficiency and safety, and it is a key area of development for modern chemical manufacturing.
Integration with Data Science: A closed-loop system could be developed where machine learning algorithms predict promising derivatives of this compound, which are then synthesized and tested using automated robotic systems. The results would then be fed back into the algorithm to refine future predictions, dramatically accelerating the discovery cycle. nih.govnsf.gov
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aniline |
| Polyaniline |
| Indole |
| Isoquinoline |
| Graphene |
| Carbon nanotubes |
Q & A
Q. What are the optimal synthetic routes for 4-{[Benzyl(propyl)amino]methyl}aniline, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. For example:
- Reductive Amination : React 4-aminobenzaldehyde with benzylpropylamine in the presence of a reducing agent (e.g., NaBH₄ or NaBH₃CN). Optimize solvent polarity (methanol or THF) and stoichiometric ratios to enhance yields .
- N-Alkylation : Use 4-nitroaniline as a precursor, followed by nitro reduction and subsequent alkylation with benzylpropyl bromide. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy : Use -NMR to confirm the presence of benzyl (δ 7.2–7.4 ppm), propyl (δ 0.9–1.6 ppm), and aniline protons (δ 6.5–6.8 ppm). IR spectroscopy can validate N–H stretches (3300–3500 cm⁻¹) .
- Chromatography : Employ HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with standards .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Exposure Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity. Monitor airborne concentrations with OSHA-compliant sensors .
- Waste Disposal : Quench residual amine with acetic acid before disposal. Follow EPA guidelines for aromatic amine waste .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?
Methodological Answer:
Q. What mechanistic insights explain contradictory reactivity reports in benzylpropylamine-substituted anilines?
Methodological Answer:
- Electronic Effects : The electron-donating benzylpropyl group increases nucleophilicity at the aniline nitrogen, but steric hindrance may reduce reactivity in bulky electrophiles. Use Hammett plots (σ values) to quantify electronic contributions .
- Case Study : Conflicting data on acylation rates (e.g., acetyl chloride vs. acetic anhydride) may arise from solvent-dependent transition states. Conduct kinetic studies in polar aprotic (DMF) vs. protic (MeOH) solvents .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinities for targets (e.g., GPCRs or kinases). Focus on optimizing the benzylpropyl group’s hydrophobic interactions .
- QSAR Analysis : Correlate substituent effects (e.g., logP, polar surface area) with activity data. For example, increased logP may improve blood-brain barrier penetration .
Q. What analytical strategies resolve ambiguities in spectral data for structurally similar analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
